REACTION_CXSMILES
|
P(Cl)(Cl)Cl.C(NCCC)CC.CCCCCC.[CH2:18]=[C:19]([CH2:31][CH:32]([C:34]([O:36]C)=[O:35])[CH3:33])[C:20]([O:22]CC(CC)CCCC)=[O:21]>O>[CH2:33]=[C:32]([CH2:31][CH:19]([CH3:18])[C:20]([OH:22])=[O:21])[C:34]([OH:36])=[O:35]
|
Name
|
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-ethylhexyl 2-methylene-4-carbomethoxypentanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C(=O)OCC(CCCC)CC)CC(C)C(=O)OC
|
Name
|
di-2-ethylhexyl glutarate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-ethylhexyl 2-methylene-4-carbomethoxypentanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C(=O)OCC(CCCC)CC)CC(C)C(=O)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 30.4 g
|
Type
|
CUSTOM
|
Details
|
at 10° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
The organic layer is washed once with 75 ml
|
Type
|
ADDITION
|
Details
|
of the methyl ether of hydroquinone are added to the organic layer
|
Type
|
TEMPERATURE
|
Details
|
heated to 65° C
|
Type
|
ADDITION
|
Details
|
of 2-ethylhexyl acrylate is added dropwise over 8 to 10 hours
|
Duration
|
9 (± 1) h
|
Type
|
CUSTOM
|
Details
|
After a total of 24 hours at 65° C., the hexane and unconverted esters are removed via distillation
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Type
|
CUSTOM
|
Details
|
to give 200 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(=O)O)CC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |